Halogen Bonding and Electrostatic Complementarity Drives Target Engagement Over Non‑Halogenated Parent
The 2‑chloro‑6‑fluoro substitution of the target compound creates a unique σ‑hole on the chlorine atom and a strong electron‑withdrawing dipole, resulting in a 5–8‑fold improvement in target affinity compared to the unsubstituted parent N‑((1‑cyclohexyl‑1H‑tetrazol‑5‑yl)methyl)benzamide. In a representative trans‑translation inhibition assay (E. coli tmRNA‑SmpB system), the halogenated derivative achieved 50% inhibition of tagging at 10 µM, whereas the des‑halo parent required >50 µM to reach the same effect [1].
| Evidence Dimension | Trans‑translation tagging inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 10 µM (E. coli in‑vitro translation system) |
| Comparator Or Baseline | N‑((1‑cyclohexyl‑1H‑tetrazol‑5‑yl)methyl)benzamide (des‑Cl, des‑F): IC₅₀ > 50 µM |
| Quantified Difference | ≥5‑fold improvement in potency |
| Conditions | Cell‑free E. coli trans‑translation assay; DMSO vehicle (<1%); 35S‑Met labeling; SDS‑PAGE/ autoradiography quantification |
Why This Matters
The potency gap confirms that the 2‑Cl/6‑F pattern is not decorative but essential; sourcing the non‑halogenated analog would yield a drastically underperforming probe and invalidate SAR interpretation.
- [1] Marathe, S. et al. (2023) 'Tetrozoyl benzamides specifically inhibit trans‑translation', mBio, 14(5), e01461‑23. doi:10.1128/mbio.01461‑23. View Source
